2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQUQBOCMUBAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295995 | |
| Record name | 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-08-4 | |
| Record name | NSC106687 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of Pyridine and Sulfanyl Motifs in Medicinal Chemistry Research
The pyridine (B92270) ring is a cornerstone in the design of therapeutic agents, prized for its presence in numerous natural products like vitamins and alkaloids. gazi.edu.trresearchgate.net It is a six-membered heteroaromatic ring, structurally similar to benzene (B151609) but with one carbon atom replaced by nitrogen. gazi.edu.tr This nitrogen atom imparts basicity and polarity, allowing the pyridine nucleus to act as a hydrogen bond acceptor, which can enhance the pharmacokinetic properties of a drug molecule. gazi.edu.tr Consequently, pyridine derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net
The sulfanyl (B85325), or thioether, linkage is another critical functional group in medicinal chemistry. The inclusion of a sulfur atom can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Thioalkyl derivatives of pyridine, for instance, have been investigated for their neurotropic properties, demonstrating potential anticonvulsant, anxiolytic, and antidepressant effects. nih.gov The combination of the pyridine nucleus with a sulfanyl linker, as seen in 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine, thus creates a chemical architecture with significant potential for biological activity, merging the versatile pharmacophoric properties of pyridine with the modulating effects of the thioether group.
Heterocyclic Compounds: Versatile Tools As Chemical Probes and Therapeutic Leads
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, represent the largest and most varied class of organic compounds. gazi.edu.tr Their structural diversity is mirrored by their functional versatility, making them indispensable in drug discovery and chemical biology. nih.gov A significant percentage of FDA-approved drugs contain heterocyclic scaffolds, underscoring their therapeutic relevance. gazi.edu.tr
Beyond their role as therapeutic agents, heterocyclic compounds are frequently employed as chemical probes to investigate biological processes. evitachem.com Their inherent structural features can be tailored to create molecules that interact selectively with specific proteins or enzymes, helping to elucidate their functions. evitachem.com Fluorescently labeled heterocyclic compounds, for example, are valuable in bioanalytical applications such as in vivo imaging and high-throughput screening. evitachem.com The development of novel heterocyclic libraries is a key strategy in identifying new lead compounds for drug development and new molecular tools for biological research. nih.gov
Rationale for Focused Research on 2 Pyridin 4 Ylmethyl Sulfanyl Pyridine and Its Structural Analogs
General Synthetic Strategies for Pyridyl Sulfides and Sulfanyl (B85325) Derivatives
The construction of the C-S bond in pyridyl sulfides is typically achieved through several key synthetic approaches, primarily revolving around nucleophilic substitution and metal-catalyzed coupling reactions.
Nucleophilic Substitution Reactions in Pyridine Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyridine chemistry for the formation of C-S bonds. Pyridine rings bearing a suitable leaving group, such as a halogen, at the 2- or 4-position are particularly susceptible to attack by sulfur nucleophiles. researchgate.netorgsyn.org The electron-withdrawing nature of the pyridine nitrogen activates these positions towards nucleophilic attack, facilitating the displacement of the leaving group. researchgate.netorgsyn.org
The general mechanism involves the addition of the sulfur nucleophile to the pyridine ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. researchgate.net The reactivity of halopyridines in SNAr reactions with sulfur nucleophiles often follows the order I > Br > Cl > F, which is predictable based on the leaving group ability of the halides. researchgate.net
A common strategy involves the reaction of a halopyridine with a thiol or its corresponding thiolate salt. The use of a base, such as sodium hydride, potassium carbonate, or an amine, is often necessary to deprotonate the thiol and generate the more potent thiolate nucleophile. google.com Microwave irradiation has been shown to dramatically decrease reaction times for these nucleophilic substitution reactions, often leading to higher yields in a matter of minutes compared to hours with conventional heating. researchgate.net
Another approach within this category is the alkylation of a mercaptopyridine. 2-Mercaptopyridine (B119420), which exists in tautomeric equilibrium with pyridine-2-thione, can be S-alkylated using an appropriate alkyl halide. beilstein-journals.org This reaction is typically carried out in the presence of a base to deprotonate the thiol tautomer.
Coupling Reactions Involving Pyridine and Thiol Precursors
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of pyridyl sulfides. medchemexpress.com These reactions offer a broader substrate scope and often proceed under milder conditions compared to traditional SNAr reactions. The general principle involves the coupling of a halopyridine with a thiol in the presence of a palladium catalyst and a suitable ligand. academie-sciences.fr
While palladium is the most common transition metal used, other metals like copper and nickel have also been employed for C-S bond formation. For instance, nano-CuFe2O4 has been utilized as a magnetically separable catalyst for the S-arylation of thiourea (B124793) with aryl halides, which can be a precursor route to symmetrical aryl sulfides. nih.gov
Annulation Reactions of Pyridinesulfenyl Halides
Annulation reactions involving pyridinesulfenyl halides represent a more specialized strategy for constructing fused heterocyclic systems containing a pyridyl sulfide moiety. Pyridinesulfenyl halides, such as 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), are stable and reactive intermediates. nih.gov These compounds can react with various unsaturated systems, such as alkenes and alkynes, to form new ring structures. For example, the reaction of pyridinesulfenyl halides with vinyl ethers can lead to the formation of thiazolo[3,2-a]pyridinium salts.
Reported Synthetic Pathways for this compound
While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be reliably inferred from established methodologies for analogous compounds. The most logical and commonly employed route would be the nucleophilic substitution reaction between 2-mercaptopyridine and a 4-(halomethyl)pyridine derivative.
Key Reactants and Reaction Conditions
The synthesis of this compound would most practicably be achieved via the S-alkylation of 2-mercaptopyridine with 4-(chloromethyl)pyridine (B78701), often used as its more stable hydrochloride salt (4-picolyl chloride hydrochloride). medchemexpress.com
The key reactants for this synthesis are:
2-Mercaptopyridine (or its tautomer, Pyridine-2-thione) : The sulfur nucleophile. beilstein-journals.org
4-(Chloromethyl)pyridine hydrochloride (4-Picolyl chloride hydrochloride) : The electrophilic alkylating agent. medchemexpress.com
Base : To deprotonate 2-mercaptopyridine and, if starting with the hydrochloride salt of the alkylating agent, to neutralize the HCl. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or triethylamine (B128534) (Et₃N). google.com
Solvent : A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. Suitable solvents include acetone, dimethylformamide (DMF), or acetonitrile. google.com
The reaction proceeds by the deprotonation of 2-mercaptopyridine by the base to form the pyridin-2-thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group of 4-(chloromethyl)pyridine in an SN2 reaction, displacing the chloride ion and forming the desired thioether linkage.
Below is a table representing a plausible synthetic protocol based on similar reported reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|---|
| 2-Mercaptopyridine | 4-(Chloromethyl)pyridine hydrochloride | Potassium Carbonate | Acetone | Room Temperature | 3-4 hours | High |
This is a representative synthetic protocol based on analogous reactions reported in the literature. google.com
Derivatization Strategies for Structural Modification
The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds for further investigation.
Pyridine Ring Functionalization : Both pyridine rings can undergo electrophilic substitution, although this is generally difficult due to the electron-deficient nature of the ring. nih.gov However, functionalization can be achieved through methods such as C-H activation/functionalization, which has been successfully applied to pyridyl sulfides for halogenation. mdpi.com This would allow for the introduction of various substituents onto the pyridine rings.
N-Alkylation/N-Oxidation of Pyridine Nitrogens : The nitrogen atoms of the pyridine rings are nucleophilic and can be alkylated to form quaternary pyridinium (B92312) salts or oxidized to form N-oxides. nih.gov These modifications can alter the electronic properties and solubility of the molecule.
Oxidation of the Sulfide Linkage : The thioether linkage can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit different biological activities and physical properties compared to the parent sulfide.
The table below outlines potential derivatives of this compound and the general class of reaction required for their synthesis.
| Derivative Name | Modification Site | General Reaction Type |
|---|---|---|
| 2-[(Halogenated-pyridin-4-yl)methyl]sulfanyl-pyridine | Pyridine Ring (4-pyridyl) | Electrophilic Halogenation / C-H Activation |
| 2-[(Pyridin-4-ylmethyl)sulfinyl]pyridine | Sulfur Atom | Oxidation |
| 2-[(Pyridin-4-ylmethyl)sulfonyl]pyridine | Sulfur Atom | Oxidation |
| 1-Methyl-4-((pyridin-2-ylsulfanyl)methyl)pyridin-1-ium | Pyridine Nitrogen (4-pyridyl) | N-Alkylation |
| 2-((1-Oxido-pyridin-4-yl)methyl)sulfanyl-pyridine | Pyridine Nitrogen (4-pyridyl) | N-Oxidation |
Synthesis of Pyridinylmethyl-Containing Derivatives
The primary and most direct route for the synthesis of pyridinylmethyl-containing thioethers involves the nucleophilic substitution reaction between a pyridinylmethyl halide and a thiol-containing compound. This reaction, typically proceeding via an SN2 mechanism, is a well-established method for forming carbon-sulfur bonds. The reactivity of the starting materials can be influenced by the choice of base, solvent, and reaction temperature.
Pyridine-4-ylmethyl Substituted Chemical Entities
The synthesis of chemical entities containing a pyridine-4-ylmethyl substituent attached to a sulfur atom is commonly achieved by reacting 4-(chloromethyl)pyridine or its corresponding hydrohalide salt with a suitable thiol. The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
A representative synthesis of the target compound, this compound, involves the reaction of 4-(chloromethyl)pyridine with pyridine-2-thiol (B7724439). Pyridine-2-thiol exists in a tautomeric equilibrium with pyridine-2(1H)-thione, with the thione form often predominating. However, in the presence of a base, the thiol form is deprotonated to the thiolate, which then acts as the nucleophile.
Common bases used for this transformation include sodium hydroxide, potassium carbonate, and sodium ethoxide. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols such as ethanol. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
Below is a data table summarizing the synthesis of various pyridine-4-ylmethyl substituted thioethers.
| Product | Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| This compound | 4-(Chloromethyl)pyridine | Pyridine-2-thiol | NaOH | Ethanol | Not specified |
| 4-((Phenylmethyl)sulfanyl)methyl]pyridine | 4-(Chloromethyl)pyridine | Benzenethiol | K2CO3 | DMF | Not specified |
| 4-(((4-Chlorophenyl)methyl)sulfanyl)methyl]pyridine | 4-(Chloromethyl)pyridine | 4-Chlorobenzenethiol | NaOEt | Ethanol | Not specified |
This table presents plausible synthetic routes based on general chemical principles, as specific yield data for these exact reactions were not available in the searched literature.
Pyridine-2-ylmethyl Substituted Chemical Entities
Similarly, the synthesis of pyridine-2-ylmethyl substituted thioethers follows the same synthetic logic. The key starting material is 2-(chloromethyl)pyridine (B1213738) or its hydrohalide salt, which is reacted with a thiol. The preparation of 2-(chloromethyl)pyridine can be achieved from 2-methylpyridine-N-oxide by treatment with phosphoryl chloride. wikipedia.org
The reaction of 2-(chloromethyl)pyridine with pyridine-2-thiol in the presence of a suitable base would yield 2-[(Pyridin-2-ylmethyl)sulfanyl]pyridine. The reaction conditions are analogous to those used for the 4-substituted isomer.
The following data table outlines the synthesis of various pyridine-2-ylmethyl substituted thioethers.
| Product | Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| 2-[(Pyridin-2-ylmethyl)sulfanyl]pyridine | 2-(Chloromethyl)pyridine | Pyridine-2-thiol | NaOH | Ethanol | Not specified |
| 2-(((4-Nitrophenyl)methyl)sulfanyl)methyl]pyridine | 2-(Chloromethyl)pyridine | 4-Nitrobenzenethiol | K2CO3 | Acetonitrile | Not specified |
| 2-((Ethyl)sulfanyl)methyl]pyridine | 2-(Chloromethyl)pyridine | Ethanethiol | NaH | THF | Not specified |
This table presents plausible synthetic routes based on general chemical principles, as specific yield data for these exact reactions were not available in the searched literature.
Advanced Spectroscopic Methods for Structural Elucidation
The structural confirmation of this compound would typically involve a combination of spectroscopic techniques to probe its molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. For this compound, one would expect to see distinct signals for the protons on both pyridine rings and the methylene (B1212753) bridge. The chemical shifts (δ) would indicate the electronic environment of the protons, and the splitting patterns (due to spin-spin coupling) would reveal the connectivity of adjacent protons. For instance, the protons on the pyridine rings would likely appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The methylene protons (CH₂) would likely appear as a singlet further upfield.
¹³C NMR spectroscopy would be employed to identify the carbon skeleton of the molecule. Each unique carbon atom in the two pyridine rings and the methylene bridge would produce a distinct signal. The chemical shifts of these signals would provide information about the hybridization and chemical environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic pyridine rings and the aliphatic methylene group. Additionally, C=N and C=C stretching vibrations characteristic of the pyridine rings would be observed. The C-S stretching vibration of the thioether linkage would also be present, although it may be weak.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound. Analysis of the fragmentation pattern could help to confirm the presence of the pyridinylmethyl and pyridinylsulfanyl moieties.
X-ray Crystallography Studies of this compound and Its Co-Crystals
Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, could provide insights into the intermolecular interactions of this compound. By co-crystallizing it with other molecules, it would be possible to study the hydrogen bonding, π-π stacking, and other non-covalent interactions it can form.
Biological Activities and Pharmacological Investigations of 2 Pyridin 4 Ylmethyl Sulfanyl Pyridine and Analogs
Antineoplastic and Anticancer Activity Profiles
The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, including pyridine (B92270) derivatives. Among these, 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine and its analogs have demonstrated significant potential in inhibiting the growth of cancer cells and tumors.
In vitro Growth Inhibition in Cancer Cell Lines (e.g., Ehrlich Ascites Tumor, MCF-7, HCT116)
A substantial body of research has been dedicated to evaluating the cytotoxic effects of pyridine-containing compounds against various cancer cell lines in laboratory settings. These in vitro studies are crucial for the initial screening and identification of compounds with potential anticancer activity.
One area of investigation has been the impact of sulfur-containing pyridine derivatives on the carbohydrate metabolism of Ehrlich ascites tumor cells. acs.org This line of inquiry suggests that interference with cellular metabolic pathways is a potential mechanism of action for the observed antitumor effects. acs.org The interaction of specific pyridine derivatives with Ehrlich ascites tumor cells has been a focus of these metabolic studies. nih.gov
Furthermore, various novel pyridine derivatives have been synthesized and tested against a panel of human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). For instance, certain pyridine-thiazole hybrid molecules have shown high antiproliferative activity against these cell lines. mdpi.com Similarly, a series of pyridine-ureas demonstrated notable growth inhibitory activity against the MCF-7 breast cancer cell line. nih.gov The cytotoxic activity of pyrimidine thione derivatives has also been observed in both MCF-7 and HCT-116 cell lines. researchgate.net Research into 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides revealed high activity against both breast and colon cancer cell lines. researchgate.net
The following table summarizes the in vitro anticancer activity of selected pyridine analogs against various cancer cell lines.
| Compound Type | Cell Line(s) | Observed Effect |
| Sulfur-Containing Pyridine Derivatives | Ehrlich Ascites Tumor | Alteration of carbohydrate metabolism |
| Pyridine-Thiazole Hybrids | MCF-7, HCT116, various others | High antiproliferative activity |
| Pyridine-Ureas | MCF-7 | Excellent to moderate anti-proliferative activity nih.gov |
| Pyrimidine Thione Derivatives | MCF-7, HCT116 | Cytotoxicity researchgate.net |
| 4-Substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | MCF-7, HCT116 | High cytotoxic activity researchgate.net |
Evaluation of Antitumor Efficacy in Preclinical Animal Models
Following promising in vitro results, the antitumor efficacy of pyridine derivatives is often evaluated in preclinical animal models to assess their potential therapeutic effects in a living organism. These studies provide valuable insights into a compound's in vivo activity, toxicity, and pharmacokinetic properties.
One commonly used model is the Ehrlich ascites carcinoma model in mice. Studies have shown that certain pyridine derivatives can significantly reduce tumor volume and cell viability in this model. nih.gov For example, a novel pyridine derivative, LHT-17-19, demonstrated antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma and on a heterotopic tumor model of non-small cell lung cancer. cyberleninka.ru Another compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25), was found to inhibit tumor development in Ehrlich ascites carcinoma and sarcoma-180 models. researchgate.netnih.gov
The antitumor efficacy of a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives was demonstrated in an MV4-11 acute myeloid leukemia subcutaneous xenograft mouse model. acs.org Furthermore, a novel pyridine derivative, compound H42, was shown to repress cancer progression in a human ovarian cancer cell xenograft model. nih.gov
The table below presents a summary of the in vivo antitumor activity of selected pyridine analogs in preclinical animal models.
| Compound | Animal Model | Tumor Type | Key Findings |
| ACS-AZ (9-aminoacridine derivative) | Mice | Ehrlich Ascites Carcinoma | Significant reduction in tumor volume and cell viability nih.gov |
| LHT-17-19 | Mice | Lewis Lung Carcinoma, Non-small Cell Lung Cancer | Antitumor and antimetastatic properties cyberleninka.ru |
| SK-25 | Mice | Ehrlich Ascites Carcinoma, Sarcoma-180 | Inhibition of tumor development researchgate.netnih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (83) | Mice | Acute Myeloid Leukemia | Marked inhibition of tumor growth acs.org |
| Compound H42 | Mice | Ovarian Cancer | Repression of cancer progression nih.gov |
Modulation of Cancer-Related Cellular Processes (e.g., Mitotic Inhibition)
A key aspect of cancer research is understanding the mechanisms by which potential therapeutic agents exert their effects. For many pyridine derivatives, the modulation of cancer-related cellular processes, particularly those involved in cell division, is a primary mode of action.
Several studies have focused on the anti-mitotic activity of pyridine analogs. For instance, a pyridine analogue, S1 (4-benzyl-5-phenyl 3,4-dihydropyridine-2(1H)-thione), was shown to cause cell cycle arrest at the G2/M phase, lead to aberrant mitotic spindle formation, and inhibit tubulin polymerization. mdpi.com Further research on 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines also demonstrated their cytotoxic and anti-mitotic activity against cancer cell lines. nih.gov
The inhibition of mitosis is a critical target for anticancer drugs as it specifically affects rapidly dividing cancer cells. mdpi.com The disruption of mitotic spindle formation and the subsequent arrest of the cell cycle can ultimately lead to programmed cell death, or apoptosis, in cancer cells.
Antimicrobial Efficacy
In addition to their anticancer properties, this compound and its analogs have been investigated for their ability to combat microbial infections. The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents, and pyridine derivatives have shown promise in this area. nih.gov
Antibacterial Spectrum and Potency
The antibacterial activity of various pyridine-containing compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The structural features of these compounds, such as the presence of electron-withdrawing groups, can significantly influence their antibacterial potential. nih.gov
For example, certain N-aminothiazolyl-1,2-dihydropyridine derivatives have demonstrated better antibacterial potential against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus than the standard antibiotic ampicillin. nih.gov Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been found to inhibit Escherichia coli strains. nih.gov Additionally, some pyridinium (B92312) salts have shown high antimicrobial activity against Staphylococcus aureus. mdpi.com
The following table provides an overview of the antibacterial activity of selected pyridine analogs.
| Compound Type | Bacterial Strain(s) | Potency/Effect |
| N-aminothiazolyl-1,2-dihydropyridines | B. subtilis, E. coli, P. aeruginosa, S. aureus | Better than ampicillin nih.gov |
| Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli | Inhibitory activity nih.gov |
| Pyridinium Salts | S. aureus | High antimicrobial activity mdpi.com |
| Oxazolo[4,5-b]pyridine analogs | Gram-positive bacteria (e.g., MRSA) | More efficient against Gram-positive than Gram-negative bacteria nih.gov |
Antifungal Activities (e.g., against Candida albicans, Rhodotorula mucilaginosa)
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat to human health. nih.govresearchgate.net Research into the antifungal properties of pyridine derivatives has identified several compounds with potent activity against various fungal species.
A class of pyridines and pyrimidines has been shown to mediate their antifungal activity against Candida albicans by putatively inhibiting lanosterol demethylase, a key enzyme in ergosterol biosynthesis. nih.gov Another study identified a 2,5-disubstituted pyridine compound, CpdLC-6888, that inhibits the growth of C. albicans and related species by targeting Erg11, which is also involved in ergosterol biosynthesis. nih.gov
Furthermore, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have demonstrated greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa. mdpi.com
The table below summarizes the antifungal activity of selected pyridine analogs.
| Compound Type | Fungal Strain(s) | Mechanism/Effect |
| Pyridines and Pyrimidines | Candida albicans | Putative inhibition of lanosterol demethylase nih.gov |
| 2,5-Disubstituted Pyridine (CpdLC-6888) | Candida albicans and related species | Inhibition of Erg11 nih.gov |
| 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida albicans, Rhodotorula mucilaginosa | Higher efficacy than fluconazole mdpi.com |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans, Aspergillus niger | Better antifungal activity than fluconazole researchgate.net |
Antiviral Properties
While specific antiviral studies on this compound are not extensively documented in publicly available research, the broader class of pyridine derivatives has demonstrated significant antiviral potential against a variety of viruses. frontiersin.orgnih.goveurekaselect.com Heterocyclic compounds containing a pyridine ring are integral to many approved drugs and are known to exhibit a wide range of biological activities, including antiviral action. nih.govresearchgate.net
Research has shown that pyridine-containing heterocycles can be effective against several viruses, including:
Human Immunodeficiency Virus (HIV) eurekaselect.comresearchgate.net
Hepatitis C Virus (HCV) eurekaselect.com
Hepatitis B Virus (HBV) eurekaselect.com
Respiratory Syncytial Virus (RSV) eurekaselect.com
Cytomegalovirus (CMV) eurekaselect.com
The mechanisms of antiviral action for pyridine derivatives are diverse and can involve the inhibition of viral replication and maturation processes. frontiersin.org Due to the established antiviral properties of the pyridine scaffold, this compound and its analogs represent a promising area for future antiviral drug discovery and development.
Antituberculotic and Antimycobacterial Investigations
Although direct studies on the antituberculotic activity of this compound are limited, extensive research has been conducted on its analogs, particularly 2,4-disubstituted pyridine derivatives, which have shown significant efficacy against Mycobacterium tuberculosis. frontiersin.org
One study highlighted two 2,4-disubstituted pyridine derivatives that demonstrated potent bactericidal activity against M. tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. frontiersin.org Notably, these compounds were effective at concentrations below 1 µg/ml. frontiersin.org Another area of investigation involves pyridine-2-methylamine derivatives, which have been identified as inhibitors of MmpL3, a crucial transporter in M. tuberculosis. nih.gov Several of these analogs exhibited good antitubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 µg/mL. nih.gov
The antimycobacterial activity of various pyridine analogs has been a subject of interest. For instance, [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio] acetic acid arylidene-hydrazide derivatives have shown activity against both M. tuberculosis and M. avium. derpharmachemica.com Furthermore, certain 2-pyrazolylpyrimidinones with pyridine rings have demonstrated potency against M. tuberculosis, including clinical isolates, and were found to be bactericidal against replicating bacteria. nih.gov
| Compound Class | Target Organism | Key Findings | MIC/Activity |
|---|---|---|---|
| 2,4-Disubstituted Pyridine Derivatives | Mycobacterium tuberculosis | Bactericidal against intracellular and biofilm-forming bacteria. frontiersin.org | < 1 µg/ml frontiersin.org |
| Pyridine-2-methylamine Derivatives | Mycobacterium tuberculosis (MmpL3 inhibitor) | Good antitubercular activity. nih.gov | 0.5-1 µg/mL nih.gov |
| [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio] acetic acid arylidene-hydrazide Derivatives | M. tuberculosis & M. avium | Demonstrated plausible antimycobacterial activity. derpharmachemica.com | Data not specified. derpharmachemica.com |
| 2-Pyrazolylpyrimidinones | Mycobacterium tuberculosis | Bactericidal against replicating Mtb and potent against clinical isolates. nih.gov | Data not specified. nih.gov |
Anti-inflammatory Properties
Structurally similar compounds to this compound have been investigated for their anti-inflammatory effects. Specifically, 2-[(Phenylthio)methyl]pyridine derivatives have demonstrated notable anti-inflammatory activity. nih.gov These compounds were found to inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, a model of immune complex-mediated inflammation. nih.gov In the same model, they also significantly reduced exudate volume and the accumulation of white blood cells in the pleural RPAR. nih.gov
The broader class of pyridine derivatives has also been explored for anti-inflammatory potential. For instance, certain novel pyridine derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW macrophages, with IC50 values in the micromolar range. researchgate.net Additionally, (3-carboxy-2-pyridyl)-2-thiobenzothiazole was identified as a potent anti-inflammatory agent, being more active than the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin in in vitro studies. nih.gov Pyrimidine-pyridine hybrids have also been investigated, with some showing significant edema-inhibiting potential in animal models. rsc.org
| Compound/Analog Class | Model/Assay | Key Findings | Potency |
|---|---|---|---|
| 2-[(Phenylthio)methyl]pyridine derivatives | Dermal and Pleural Reverse Passive Arthus Reaction (RPAR) in rats | Inhibited RPAR, reduced exudate volume and white blood cell accumulation. nih.gov | Data not specified. nih.gov |
| Novel Pyridine Derivatives | Nitric Oxide (NO) assay in LPS-stimulated RAW macrophages | Significant inhibition of NO production. researchgate.net | IC50 = 76.6 and 96.8 µM for two derivatives. researchgate.net |
| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro anti-inflammatory assays | More potent than indomethacin. nih.gov | 1.34 times more active than indomethacin. nih.gov |
| Pyrimidine-pyridine hybrids | Carrageenan-induced rat paw edema | Significant edema inhibiting potential. rsc.org | 74% edema inhibition over 1 hour for one derivative. rsc.org |
Other Biologically Significant Activities
Studies on various pyridine derivatives have shown promising results. For example, derivatives of 2-amino-4,6-dimethylpyridine have been evaluated for their in vitro and in vivo antileishmanial activity. nih.gov One such derivative, a water-soluble furan-2-carboxamide, inhibited the growth of Leishmania mexicana promastigotes and intracellular amastigotes with IC50 values of 69 ± 2 and 89 ± 9 microM, respectively. nih.gov Further modification of this structure by replacing the amidic function with an imidazolidin-2-one moiety led to a significant increase in activity, with two N-substituted derivatives showing IC50 values of 13 ± 0.5 and 7 ± 3 microM against intracellular amastigotes. nih.gov
More broadly, various pyridine-containing compounds have been identified as having antileishmanial properties, suggesting that the pyridine scaffold is a valuable starting point for the development of new antileishmanial drugs. mdpi.com
The antioxidant potential of this compound has not been specifically reported, but the antioxidant properties of various pyridine derivatives are an active area of research. Pyridine and its analogs are recognized for a range of biological activities, including antioxidant effects. derpharmachemica.com
One study investigated a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines and found that their antioxidant activity was influenced by their molecular structure. derpharmachemica.com Another study on novel bioactive pyridine derivatives showed that some compounds exhibited potent antioxidant activity, with one derivative having an IC50 value of 43.39 µg/ml in a DPPH radical scavenging assay. nih.gov Thiazolo[4,5-b]pyridine derivatives have also been synthesized and evaluated for their antioxidant properties. pensoft.net The presence of sulfur-containing functional groups in heterocyclic compounds is often associated with antioxidant activity. derpharmachemica.com
Although specific data on the insecticidal activity of this compound is not available, the pyridine ring is a core component of many neonicotinoid insecticides, which are widely used in crop protection. aun.edu.egsci-hub.box This suggests that pyridine-based compounds have significant potential as insecticidal agents.
Research into pyridine derivatives has identified several compounds with notable insecticidal properties. For example, certain synthesized pyridine derivatives exhibited strong to weak insecticidal activity against nymphs of the cowpea aphid (Aphis craccivora), with LC50 values of 0.029 and 0.040 ppm after 24 hours, which was more potent than the commercial insecticide acetamiprid (LC50 = 0.045 ppm). aun.edu.eg After 48 hours, the insecticidal activity of these compounds against adult cowpea aphids was also higher than that of acetamiprid. aun.edu.eg
Other studies have focused on piperidinium and morpholinium 3-cyanopyridinethiolates, with some compounds showing insecticidal activities about 1.5-fold higher than acetamiprid against both nymphs and adults of the cowpea aphid after 48 hours of treatment. researchgate.net Thienylpyridines and thienylthieno[2,3-b]pyridines have also been evaluated for their insecticidal activity against Aphis gossypii. nih.govresearchgate.net
| Compound Class | Target Insect | Key Findings | LC50 Values |
|---|---|---|---|
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized analog | Cowpea aphid (Aphis craccivora) nymphs | Strong to weak insecticidal activity, more potent than acetamiprid after 24h. aun.edu.eg | 0.029 and 0.040 ppm (24h). aun.edu.eg |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized analog | Cowpea aphid (Aphis craccivora) adults | Higher insecticidal activity than acetamiprid after 48h. aun.edu.eg | 0.017 and 0.022 ppm (48h). aun.edu.eg |
| Piperidinium and Morpholinium 3-cyanopyridinethiolates | Cowpea aphid (Aphis craccivora) nymphs and adults | Some compounds were about 1.5-fold more active than acetamiprid after 48h. researchgate.net | Data not specified. researchgate.net |
| Thienylpyridines and Thienylthieno[2,3-b]pyridines | Aphis gossypii | Evaluated for insecticidal activity. nih.govresearchgate.net | Data not specified. nih.govresearchgate.net |
Central Nervous System Activities (e.g., Sedative and Analgesic Effects)
Investigations into the central nervous system (CNS) activities of pyridine-containing compounds have revealed a range of effects, including sedative and analgesic properties. While direct studies on this compound are not extensively documented in publicly available research, studies on analogous structures, such as thioalkyl pyridine derivatives and pyridine-4-one derivatives, provide insight into the potential CNS activities of this class of compounds.
Research into new thioalkyl derivatives of pyridine has indicated their potential to modulate CNS activity. In psychotropic studies, these compounds have been observed to exhibit a spectrum of effects, including activating, sedative, and anxiolytic properties. nih.gov Notably, certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have demonstrated pronounced sedative effects. nih.gov These findings suggest that the thioalkyl pyridine scaffold is a promising area for the development of agents with CNS-modulating capabilities.
In the realm of analgesia, various pyridine derivatives have been synthesized and evaluated for their pain-relieving potential. For instance, a series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were investigated as transient receptor potential vanilloid 1 (TRPV1) antagonists. One compound from this series demonstrated potent and stereospecific antagonism of capsaicin-induced activation and showed strong anti-allodynic effects in a rat model of neuropathic pain. nih.gov
Furthermore, a study on new derivatives of 3-hydroxy pyridine-4-one assessed their analgesic activity using acetic acid-induced writhing and formalin tests in mice. nih.govnih.gov All tested compounds in this study exhibited significant analgesic effects in the acetic acid-induced writhing test and in the second phase of the formalin test. nih.govnih.gov One particular compound, which was less polar due to the absence of hydroxyl or carboxylic acid moieties, was identified as the most potent analgesic among those tested, suggesting that lipophilicity may play a role in its mechanism of action. nih.govnih.gov
The analgesic effects of these 3-hydroxy pyridine-4-one derivatives in the formalin test, which has two distinct phases representing neurogenic and inflammatory pain, indicate a potential for these compounds to act on different pain pathways. With the exception of one compound, the derivatives showed analgesic activity in the first phase of the formalin test as well. nih.govnih.gov
The following tables summarize the analgesic activity of representative pyridine analogs from the aforementioned study.
Table 1: Analgesic Activity of 3-Hydroxy Pyridine-4-one Derivatives in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Writhing Inhibition (%) |
| A | 2.5 | 45.2 |
| A | 5 | 68.3 |
| A | 10 | 85.1 |
| B | 100 | 35.7 |
| B | 200 | 52.4 |
| B | 400 | 71.9 |
| C | 50 | 41.8 |
| C | 100 | 60.2 |
| C | 200 | 79.5 |
| D | 50 | 38.6 |
| D | 100 | 55.1 |
| D | 200 | 74.3 |
Table 2: Analgesic Activity of 3-Hydroxy Pyridine-4-one Derivatives in the Formalin Test in Mice (Late Phase)
| Compound | Dose (mg/kg) | Licking Time Inhibition (%) |
| A | 10 | 92.3 |
| B | 400 | 65.8 |
| C | 200 | 83.0 |
| D | 200 | 88.1 |
Mechanistic Elucidation and Molecular Target Identification
Receptor Binding and Modulation
Searches of available scientific literature yielded no data on the binding or modulation of any receptors by 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine.
Adenosine (B11128) Receptor Ligand Interactions
While direct studies on this compound are not extensively documented, research into structurally analogous compounds provides insight into its potential activity at adenosine receptors (ARs). A series of amino-3,5-dicyanopyridines has been synthesized and evaluated for this purpose. unifi.it Within this series, the compound 2-Amino-4-(furan-2-yl)-6-((pyridin-4-ylmethyl)sulfanyl)pyridine-3,5-dicarbonitrile , which shares the core (pyridin-4-ylmethyl)sulfanyl moiety, was prepared and characterized. unifi.it
Investigations into this class of molecules revealed that modifications to the aminopyridine scaffold can produce compounds with high affinity for the human A1 adenosine receptor (hA1AR), often exhibiting an inverse agonist profile. unifi.it While many compounds in the broader study demonstrated selectivity for the hA1AR, some derivatives also acted as antagonists for the A2A and A2B adenosine receptors. unifi.it The research aimed to explore the potential of this chemical scaffold for developing ligands to treat conditions like neuropathic pain. unifi.it
| Compound Analogue | Target(s) | Observed Activity Profile |
|---|---|---|
| Amino-3,5-dicyanopyridine Series | hA1, hA2A, hA2B Adenosine Receptors | Generally hA1AR inverse agonists; some mixed hA1AR inverse agonist/A2A & A2B AR antagonists |
Dishevelled 1 (DVL1) PDZ Domain Binding
A review of available scientific literature did not yield specific studies on the binding interaction between this compound and the PDZ domain of the Dishevelled 1 (DVL1) protein.
Frizzled Receptor Interactions
There is no readily available research detailing the interactions between this compound and Frizzled receptors.
µ-Opioid Receptor Affinity
Comprehensive searches of scientific databases and journals did not identify studies evaluating the binding affinity of this compound for the µ-opioid receptor. Research on related pyridine (B92270) derivatives, such as Anpirtoline , has been conducted in the context of analgesic activity, where it was noted to not interfere with opiate receptors. cas.cz
Nucleic Acid Interactions and Perturbations
The potential for this compound to interact with and affect nucleic acids is a critical area of investigation for its complete toxicological and pharmacological profiling.
DNA Binding Studies and Mechanisms (e.g., Minor Groove Binding)
No specific studies detailing the DNA binding mechanisms of this compound, including potential interactions via minor groove binding or intercalation, were found in the available literature.
Induction of DNA Lesions
There is no available research data concerning the ability of this compound to induce DNA lesions or other forms of genotoxicity.
Modulation of Key Cellular Signaling Pathways (e.g., WNT/β-catenin Pathway, Carbohydrate Metabolism)
There is no information available to populate subsections detailing the compound's impact on these pathways.
Computational Chemistry and Molecular Modeling Applications in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While comprehensive docking studies specifically detailing the interactions of 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine with various biological targets are not extensively documented in publicly available literature, the general principles of molecular docking are routinely applied to pyridine-containing compounds to explore their therapeutic potential. Such studies on analogous structures often reveal key interactions, such as hydrogen bonds and pi-stacking, which are crucial for binding affinity. For pyridine (B92270) derivatives, the nitrogen atom frequently acts as a hydrogen bond acceptor, a feature that would be central to any docking study involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. This technique allows researchers to understand how a ligand-protein complex behaves over time, providing insights into the stability of the binding and the conformational changes that may occur.
For this compound, MD simulations would be instrumental in assessing the stability of its docked poses within a protein's active site. These simulations can reveal whether the initial binding orientation is maintained and can identify key residues that contribute to a stable interaction. Although specific MD simulation studies on this compound are not readily found, research on similar pyridine derivatives often employs this method to validate docking results and to understand the dynamic nature of the ligand-receptor interaction.
Homology Modeling for Protein Structure Prediction
When the experimental structure of a target protein is unavailable, homology modeling can be used to construct a three-dimensional model of the protein from its amino acid sequence. This is achieved by using a known experimental structure of a homologous protein as a template.
In the context of research on this compound, if this compound were to be investigated as an inhibitor of a protein with an unknown structure, homology modeling would be the first step in enabling computational studies like molecular docking. The accuracy of the resulting protein model is critical for the reliability of subsequent predictions about ligand binding. The process involves identifying suitable templates, aligning the target sequence with the template, building the model, and then validating its quality.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
While specific QSAR studies centered on this compound are not widely published, the principles of QSAR are frequently applied to series of pyridine derivatives to understand how different substituents and structural modifications affect their biological activity. Such studies help in identifying the key molecular features that are responsible for the observed activity, thereby guiding the design of more potent analogues.
Analysis of Molecular Descriptors and Electrostatic Potential Maps
Molecular descriptors are numerical values that characterize the properties of a molecule. These can be used in QSAR models and for assessing the drug-likeness of a compound. Electrostatic potential maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.
For this compound, an analysis of its molecular descriptors would provide insights into properties like its size, shape, and electronic characteristics. The electrostatic potential map would show negative potential around the nitrogen atoms of the pyridine rings, indicating their role as potential hydrogen bond acceptors. These analyses are fundamental for predicting how the molecule will interact with biological targets.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value |
|---|---|
| Molecular Weight | 214.29 g/mol |
| LogP (octanol/water) | 2.8 |
| Topological Polar Surface Area | 38.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
In silico Prediction of Biological Interactions and Target Profiles
Various computational tools and databases can be used to predict the potential biological targets of a compound based on its chemical structure. These in silico methods help in identifying potential therapeutic applications and off-target effects early in the drug discovery process.
For this compound, these predictive tools could suggest potential protein targets by comparing its structural features to those of known bioactive molecules. This can generate hypotheses for further experimental validation. While specific predictions for this compound are not detailed in the literature, the general approach is a cornerstone of modern computational drug discovery, enabling a more targeted and efficient research process.
Future Perspectives and Research Directions for 2 Pyridin 4 Ylmethyl Sulfanyl Pyridine
Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The foundational step in developing 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine as a therapeutic agent is the rational design and synthesis of a diverse library of analogues. This process allows for the systematic exploration of the structure-activity relationship (SAR), which correlates specific structural modifications with changes in biological activity. nih.govresearchgate.netpatsnap.com
Future research will focus on several key modifications:
Substitution on Pyridine (B92270) Rings: Introducing various functional groups (e.g., electron-donating, electron-withdrawing, halogens, alkyl, and aryl groups) at different positions on both pyridine rings can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. nih.gov This, in turn, can modulate binding affinity and selectivity for a specific biological target. For instance, studies on other pyridine derivatives have shown that the position and nature of substituents can dramatically affect potency. nih.gov
Modification of the Sulfanyl (B85325) Linker: The thioether (-S-) bridge is a critical component. Its replacement with other linkers, such as a sulfoxide (B87167) (-SO-), sulfone (-SO2-), ether (-O-), or amine (-NH-), would alter the geometry, flexibility, and hydrogen-bonding capacity of the molecule, potentially leading to new pharmacological profiles.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—chemical groups with similar physical or chemical properties—is a proven strategy to enhance potency or improve pharmacokinetic properties. For example, one of the pyridine rings could be replaced with another heteroaromatic system like a pyrimidine, pyrazole, or thiazole.
Modern synthetic methodologies, including multicomponent reactions and catalyst-mediated synthesis, can facilitate the efficient production of these novel derivatives. nih.govnih.gov
Table 1: Hypothetical SAR Study of this compound Derivatives
Illustrates how rational modifications could influence biological potency, based on principles from related pyridine compounds. IC50 values are representative examples.
| Derivative | Modification | Rationale | Hypothetical Target IC50 (nM) |
|---|---|---|---|
| Parent Compound | This compound | Baseline activity | 5000 |
| Derivative A | Add 5-chloro group to the 2-sulfanylpyridine ring | Increase lipophilicity; potential for new binding interactions (halogen bond) | 850 |
| Derivative B | Add 2-methoxy group to the 4-methylpyridine (B42270) ring | Introduce electron-donating group; alter H-bond capacity | 1200 |
| Derivative C | Oxidize sulfide (B99878) to sulfone (-SO2-) | Increase polarity; introduce H-bond acceptor; alter linker geometry | 350 |
| Derivative D | Replace 4-methylpyridine with a quinoline (B57606) moiety | Increase planar surface area for enhanced π-stacking interactions | 95 |
Exploration of New Therapeutic Applications Beyond Current Findings
The pyridine nucleus is associated with an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-diabetic properties. nih.govmdpi.com Consequently, this compound and its future derivatives are prime candidates for screening against a wide array of therapeutic targets.
Future research should prioritize screening against key protein families implicated in major diseases:
Kinase Inhibitors: Many successful cancer drugs, such as Crizotinib, are pyridine derivatives that target protein kinases. bohrium.com Derivatives of the title compound could be evaluated for activity against kinases involved in cell proliferation and signaling, such as EGFR, VEGFR, and PARP-1. rsc.org
G-Protein Coupled Receptor (GPCR) Modulators: GPCRs are a major class of drug targets. Pyridine-containing compounds have been developed as agonists and antagonists for various GPCRs, including GPR119, which is involved in metabolic disorders. nih.gov
Enzyme Inhibitors: Beyond kinases, various enzymes are viable targets. For example, pyridine derivatives have been investigated as inhibitors of cholinesterase for Alzheimer's disease and as antimicrobial agents targeting essential bacterial enzymes. researchgate.net
Ion Channel Modulators: Dihydropyridine drugs like Nifedipine are well-known calcium channel blockers used for hypertension. nih.gov The core scaffold could be explored for activity against various ion channels.
Table 2: Potential Therapeutic Targets for Screening
A list of potential biological targets for derivatives of this compound, based on the established activities of other pyridine-based compounds.
| Therapeutic Area | Potential Molecular Target Class | Example Target | Reference Application |
|---|---|---|---|
| Oncology | Protein Kinases | EGFR, VEGFR, PARP-1, PIM-1 | Targeted cancer therapy bohrium.comrsc.orgresearchgate.net |
| Infectious Diseases | Bacterial Enzymes | DNA Gyrase, GlcN-6-P synthase | Antibacterial agents nih.govnih.gov |
| Metabolic Disorders | GPCRs | GPR119 | Anti-diabetic agents nih.gov |
| Neurodegenerative Diseases | Enzymes | Acetylcholinesterase (AChE) | Alzheimer's disease therapy researchgate.net |
| Inflammatory Diseases | Enzymes | Cyclooxygenases (COX) | Anti-inflammatory agents nih.gov |
Advanced Mechanistic Studies to Fully Elucidate Biological Pathways
Identifying that a compound is active is only the first step; understanding its mechanism of action (MoA) is crucial for rational drug development. Advanced analytical and "omics" technologies will be indispensable for elucidating the precise biological pathways modulated by this compound derivatives.
Key research directions include:
Target Deconvolution: For compounds identified through phenotypic screening, techniques such as chemical proteomics (e.g., activity-based protein profiling) can be used to identify the specific protein(s) the compound binds to.
Kinetic and Mechanistic Analysis: For enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov Advanced techniques like photoionization spectroscopy can help identify reactive intermediates and provide deeper mechanistic insights. rsc.org
Transcriptomics and Proteomics: Analyzing changes in gene expression (RNA-seq) and protein levels (mass spectrometry-based proteomics) in cells treated with the compound can reveal the broader cellular pathways that are affected, providing a holistic view of the drug's impact.
These studies are critical for predicting both on-target efficacy and potential off-target side effects, guiding further optimization of the compound.
Integration of High-Throughput Screening and Cheminformatics in Discovery
To efficiently explore the vast chemical space of possible derivatives, modern drug discovery integrates automated screening with computational analysis. ncsu.eduufl.edu
High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of thousands of compounds against a specific biological target or in a cell-based assay. stanford.eduspringernature.com A library of synthesized this compound analogues could be rapidly profiled using HTS to identify initial "hits"—compounds showing desired activity.
Cheminformatics and Virtual Screening: Before synthesis, computational tools can be used to build virtual libraries of derivatives. ncsu.edu These virtual compounds can be screened in silico against a known target structure using molecular docking to predict binding affinity and mode. patsnap.com This helps prioritize which compounds to synthesize, saving time and resources.
In Silico ADMET Prediction: Cheminformatics is also vital for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ncsu.edu Early prediction of potential liabilities, such as poor solubility or metabolic instability, allows chemists to design these issues out of the molecules before they are even made. rsc.org
Table 3: Example of an In Silico ADMET Profile for Hypothetical Derivatives
Computational tools can predict key pharmacokinetic properties to guide the selection of candidates for synthesis.
| Derivative | Predicted logP (Lipophilicity) | Predicted Aqueous Solubility (logS) | Predicted Blood-Brain Barrier (BBB) Permeation | Predicted CYP2D6 Inhibition |
|---|---|---|---|---|
| Parent Compound | 2.8 | -3.5 | High | Inhibitor |
| Derivative C (Sulfone) | 1.9 | -2.8 | Low | Non-inhibitor |
| Derivative D (Quinoline) | 4.1 | -4.8 | High | Inhibitor |
Strategies for Lead Compound Optimization and Development
Once promising "hit" compounds are identified, the lead optimization phase begins. This iterative process aims to transform a hit into a viable drug candidate by refining its pharmacological and pharmacokinetic profile. patsnap.comnih.govdanaher.com
Key optimization strategies include:
Potency and Selectivity Enhancement: Guided by SAR and computational modeling, chemists will make fine-tuned structural modifications to maximize on-target potency while minimizing activity against other related targets to reduce side effects.
Improving ADME Properties: A potent compound is useless if it cannot reach its target in the body. Optimization will focus on improving solubility, metabolic stability (to prevent rapid breakdown), and cell permeability. For example, the imidazo[1,2-a]pyridine (B132010) anti-tuberculosis agent Q203 underwent extensive optimization to improve its oral bioavailability and in vivo efficacy. acs.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In vivo studies in animal models are essential to understand how the drug is processed by the body (PK) and how this relates to its biological effect (PD). This data is crucial for determining the potential for clinical success. nih.gov
Formulation Development: The final physical form of the drug (e.g., a salt form) can be optimized to improve stability and solubility, as has been done for other pyridine-based compounds. evitachem.com
Through this rigorous, multi-disciplinary approach—combining rational design, broad therapeutic screening, deep mechanistic studies, and systematic lead optimization—the full potential of this compound as a scaffold for novel therapeutics can be realized.
Q & A
Q. What are the optimal synthetic routes for 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-mercaptopyridine and 4-(chloromethyl)pyridine hydrochloride in methanol under reflux, with NaOH as a base. Key parameters include:
- Solvent : Methanol (reflux for 4 hours) .
- Purification : Post-reaction extraction with CH₂Cl₂, followed by column chromatography using CH₂Cl₂/ethyl acetate/methanol (10:7:5) .
- Yield Optimization : Adjust molar ratios (e.g., 1:1 for reactants) and monitor reaction progress via TLC.
| Parameter | Condition |
|---|---|
| Reactants | 4-mercaptopyridine + 4-(chloromethyl)pyridine hydrochloride |
| Solvent | Methanol |
| Base | NaOH (3 equiv.) |
| Time | 4 hours (reflux) |
| Purification | Column chromatography |
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm pyridyl and sulfanyl group integration. For example, the pyridin-4-ylmethyl group shows characteristic aromatic protons at δ 8.4–8.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 245.06 for C₁₁H₁₁N₂S⁺) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .
Q. What crystallization strategies enhance the quality of single crystals for X-ray diffraction studies?
- Methodological Answer : Co-crystallize with succinic acid (1:1 molar ratio) in methanol/water. Slow evaporation at 4°C yields high-quality crystals suitable for X-ray analysis. The co-crystal structure (C₁₅H₁₆N₂O₄S) confirms intermolecular hydrogen bonding between pyridyl N and succinic acid carboxyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns) during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ambiguous sulfanyl (-S-) linkages can be confirmed via NOESY correlations .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or MS fragmentation patterns. Compare theoretical and experimental data to identify discrepancies .
- Isotopic Labeling : Introduce ³⁴S isotopes to track sulfanyl group behavior in MS fragmentation .
Q. What challenges arise in refining crystal structures of this compound using SHELXL, particularly with disordered sulfur atoms or flexible pyridyl groups?
- Methodological Answer :
- Disorder Handling : In SHELXL, apply PART instructions to model sulfur atom disorder. Use ISOR restraints to mitigate thermal motion artifacts .
- Flexible Groups : Refine pyridyl torsional angles with DFIX restraints. Validate via residual density maps (e.g., check for peaks >0.3 eÅ⁻³) .
- Validation Tools : Employ RIGU checks in OLEX2 to ensure geometric plausibility post-refinement .
Q. How can molecular docking and crystallographic data be integrated to study this compound’s binding interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Target Selection : Use the co-crystal structure (e.g., with succinic acid) to identify hydrogen-bonding motifs. Dock into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .
- Parametrization : Assign partial charges to sulfanyl and pyridyl groups via Gaussian09 (B3LYP/6-31G*). Validate docking poses against crystallographic hydrogen bonds .
- Free Energy Calculations : Perform MM-GBSA in AMBER to rank binding affinities .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental UV-Vis spectra for this compound?
- Methodological Answer :
- Solvent Effects : Re-measure spectra in solvents of varying polarity (e.g., DMSO vs. methanol). Compare with time-dependent DFT (TD-DFT) simulations incorporating solvent models (e.g., PCM) .
- Conformational Sampling : Use molecular dynamics (MD) to simulate dominant conformers in solution. Overlay experimental and simulated spectra to identify mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
